REACTION_SMILES
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[CH2:1]([CH:2]=[CH2:3])[Br:4].[CH2:5]([CH2:6][CH2:7][CH2:8][CH2:9][OH:10])[OH:11].[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH:14]([OH:15])([OH:16])[CH2:17][CH2:18][CH2:19][CH3:20].[H-:12].[Na+:13]>>[CH2:1]([CH:2]=[CH2:3])[O:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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C=CCOCCCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |